Episcopalidine

Description

Overview of Diterpenoid Alkaloids: Classification and Significance in Natural Products Research

Diterpenoid alkaloids are a class of naturally occurring compounds characterized by a complex carbon skeleton derived from diterpenes. mdpi.comnih.gov These alkaloids are primarily found in plant genera such as Aconitum, Delphinium, and Consolida within the Ranunculaceae family. mdpi.comnih.gov Structurally, they are classified based on the number of carbon atoms in their core skeleton, leading to three main categories: C18, C19, and C20 diterpenoid alkaloids. mdpi.comthieme-connect.com This classification is further divided into numerous subtypes based on intricate structural variations. thieme-connect.com

The significance of diterpenoid alkaloids in natural products research is immense, owing to their structural complexity and broad spectrum of biological activities. mdpi.comrsc.org These compounds have historically been used in traditional medicine and have attracted significant scientific interest for their pharmacological properties, which include analgesic, anti-inflammatory, antiarrhythmic, and antitumor activities. mdpi.comthieme-connect.com However, many diterpenoid alkaloids are also known for their high toxicity, which presents a challenge for their development as therapeutic agents. mdpi.com

The Hetisan (B1245321) Alkaloid Subclass: Structural Characteristics and Research Context

Within the C20-diterpenoid alkaloids, the hetisan subclass represents a significant group of compounds. thieme-connect.com The structural hallmark of hetisan alkaloids is a distinctive bridged-ring system. Episcopalidine itself is classified as a 6,21-secohetisan, indicating a break in the typical hetisan ring structure. ontosight.ai Research into hetisan alkaloids is driven by their unique chemical architectures and their potential biological activities. The cytotoxic effects of hetisine-type alkaloids, a related group, have been noted, with the core structure playing a crucial role in their pharmacological properties. rsc.org

Positioning of this compound in Contemporary Chemical Research

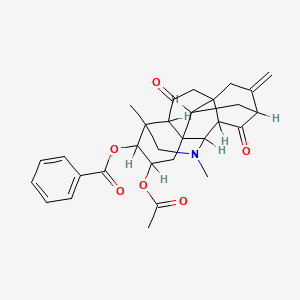

This compound is a complex diterpenoid alkaloid that has been isolated from natural sources, specifically from plants of the Aconitum genus, such as Aconitum episcopale and Aconitum contortum. ontosight.aiknapsackfamily.com Its chemical formula is C30H33NO6, and it has a molecular weight of 503.59 g/mol . qmclab.comchemicalbook.com The compound is noted for its intricate stereochemistry and the presence of acetoxy and benzoyloxy functional groups. ontosight.ai

In contemporary chemical research, this compound is of interest due to its complex structure and its classification within the diterpenoid alkaloids, a group known for diverse biological activities. ontosight.ai While specific research on this compound's biological effects is limited, its structural relationship to other bioactive diterpenoids suggests potential for anti-inflammatory, antimicrobial, or anticancer properties. ontosight.ai Further investigation into its synthesis, biological activity, and spectroscopic properties is ongoing. ontosight.aisioc-journal.cn

Structure

2D Structure

Properties

CAS No. |

83685-24-9 |

|---|---|

Molecular Formula |

C30H33NO6 |

Molecular Weight |

503.6 g/mol |

IUPAC Name |

(3-acetyloxy-5,7-dimethyl-12-methylidene-10,16-dioxo-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecan-4-yl) benzoate |

InChI |

InChI=1S/C30H33NO6/c1-15-11-29-12-19(33)24-28(3)14-31(4)25-22(29)23(34)18(15)10-21(29)30(24,25)13-20(36-16(2)32)26(28)37-27(35)17-8-6-5-7-9-17/h5-9,18,20-22,24-26H,1,10-14H2,2-4H3 |

InChI Key |

PZNXWOJHEGLWBY-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CC23C4CC5C(=C)CC46CC(=O)C2C(C1OC(=O)C7=CC=CC=C7)(CN(C3C6C5=O)C)C |

Canonical SMILES |

CC(=O)OC1CC23C4CC5C(=C)CC46CC(=O)C2C(C1OC(=O)C7=CC=CC=C7)(CN(C3C6C5=O)C)C |

Synonyms |

episcopalidine |

Origin of Product |

United States |

Ii. Natural Occurrence and Isolation Methodologies of Episcopalidine

Botanical Sources of Episcopalidine: The Genus Aconitum

The genus Aconitum, commonly known as monkshood or wolfsbane, comprises over 250 species of flowering plants in the family Ranunculaceae. wikipedia.org These herbaceous perennial plants are predominantly found in the mountainous regions of the Northern Hemisphere. wikipedia.org The genus is renowned for its rich diversity of diterpenoid alkaloids, many of which are highly toxic but also possess significant pharmacological properties. nih.gov

Specific Aconitum Species Yielding this compound

Research has identified two primary species of Aconitum as the botanical sources of this compound:

Aconitum episcopale H.Lév. : This species is a primary source from which this compound has been isolated. knapsackfamily.com It is a climbing monkshood, recognized for its twining stem and blue-purple, helmet-shaped flowers. wordpress.com

Aconitum contortum Finet & Gagnep : This species is another confirmed source of this compound. knapsackfamily.comclockss.orgrsc.org It is known in China as "Hei-xin-jie" and has been used in traditional remedies. clockss.org

The following table summarizes the key botanical sources of this compound.

| Species Name | Common Name(s) | Family | Confirmed Alkaloid |

| Aconitum episcopale H.Lév. | Climbing Monkshood, Xi Nan Wu Tou | Ranunculaceae | This compound knapsackfamily.com |

| Aconitum contortum Finet & Gagnep | Hei-xin-jie clockss.org | Ranunculaceae | This compound knapsackfamily.com |

Geographic Distribution and Ethnobotanical Context of Source Plants

The Aconitum species that produce this compound are mainly found in specific regions of Asia, particularly China.

Aconitum episcopale is native to China, specifically in the provinces of Southwest Sichuan, North Yunnan, and West Guizhou. kew.org It typically grows in temperate biomes, found in mountains and forests at altitudes ranging from 2200 to 3200 meters. kew.org Ethnobotanically, species of the Aconitum genus are well-documented in traditional Chinese medicine. researchgate.net They have a dual reputation, being used historically as potent poisons for arrows, while also being valued for their medicinal properties, including analgesic and anti-inflammatory effects. wikipedia.orgresearchgate.net The roots are the primary part of the plant used. researchgate.net

Aconitum contortum is also native to China, with its range specified to Northwestern Yunnan. researchgate.netkew.org It grows as a perennial or tuberous geophyte in subalpine or subarctic biomes. kew.org In traditional Chinese medicine, A. contortum has been noted for its use as an antidote to poisoning caused by other toxic Aconitum plants. clockss.orgresearchgate.net This suggests a complex understanding of the varying alkaloidal profiles and their effects within the genus.

The table below outlines the geographical and ethnobotanical details of these source plants.

| Plant Species | Geographic Distribution | Altitude | Ethnobotanical Use |

| Aconitum episcopale | China (SW Sichuan, N. Yunnan, W. Guizhou) kew.org | 2200–3200 m | Used in traditional medicine; roots possess analgesic and anti-inflammatory properties. researchgate.net |

| Aconitum contortum | China (NW Yunnan) kew.org | Subalpine regions kew.org | Traditionally used as an antidote for poisoning by other Aconitum species. clockss.orgresearchgate.net |

Advanced Techniques for Natural Product Isolation

The isolation of pure this compound from the complex mixture of alkaloids present in Aconitum extracts requires sophisticated and specialized methodologies. The process typically begins with solvent extraction followed by various chromatographic techniques to separate the target compound.

Chromatographic Separations for Complex Mixtures

Chromatography is the cornerstone for purifying alkaloids from their natural sources. Given the structural similarity of many diterpenoid alkaloids within a single plant, a combination of different chromatographic methods is often necessary.

Column Chromatography (CC) : This is a fundamental technique used for the initial fractionation of the crude extract. Silica (B1680970) gel is a commonly used stationary phase. mdpi.comchemrxiv.org The crude extract is loaded onto the column and eluted with a gradient of solvents, such as petroleum ether and ethyl acetate, to separate fractions based on polarity. mdpi.com

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly in its preparative form, is employed for the fine purification of fractions obtained from column chromatography. clockss.org Reversed-phase columns (e.g., C18) are frequently used, with mobile phases often consisting of acetonitrile (B52724) and a buffer solution like ammonium (B1175870) acetate. researchgate.net

Counter-Current Chromatography (CCC) : This is a form of liquid-liquid partition chromatography that avoids the use of solid supports, thus minimizing irreversible adsorption of the sample. researchgate.netscielo.br The pH-zone-refining CCC technique has proven highly effective for separating alkaloids from Aconitum species. scielo.brmdpi.com This method utilizes a two-phase solvent system and a pH gradient to achieve high-purity separation of target compounds in a single step. scielo.br For instance, a system of petroleum ether–ethyl acetate–methanol–water has been successfully used. scielo.brmdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC) : For analytical purposes and quality control, UHPLC coupled with detectors like Diode Array Detectors (DAD) and Quadrupole Time-of-Flight (QTOF) mass spectrometry offers rapid and highly sensitive quantification and identification of alkaloids. nih.gov

Specialized Extraction Protocols for Alkaloids

The extraction of this compound and other related alkaloids from Aconitum plant material is the critical first step in the isolation process. The protocols are designed to efficiently extract these nitrogen-containing compounds.

Maceration and Extraction : The dried and powdered roots of the Aconitum species are the typical starting material. mdpi.comresearchgate.net These are extracted with a solvent, most commonly ethanol (B145695), often at a high concentration (e.g., 95% EtOH). researchgate.net

Acid-Base Partitioning : After the initial solvent extraction and concentration, an acid-base liquid-liquid partitioning is often performed. The extract is dissolved in an acidic solution to protonate the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar solvent to remove neutral impurities. Subsequently, the pH of the aqueous layer is raised with a base (e.g., ammonia (B1221849) water) to deprotonate the alkaloids, making them soluble in organic solvents. They can then be extracted into a solvent like chloroform (B151607) or ethyl acetate.

Purification using Resins : Macroporous absorption resins can be used for the preliminary purification of the crude extract. mdpi.com The extract is passed through a column containing the resin, and elution is carried out with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 100% ethanol). This helps to separate the alkaloids from other classes of compounds. mdpi.com

The following table provides a summary of the isolation techniques.

| Technique | Principle | Application in this compound/Alkaloid Isolation |

| Column Chromatography | Separation based on polarity using a solid stationary phase (e.g., silica gel). mdpi.com | Initial fractionation of crude Aconitum extracts. mdpi.comchemrxiv.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. researchgate.net | Fine purification of fractions to yield pure alkaloids. clockss.org |

| Counter-Current Chromatography (CCC) | Liquid-liquid partition chromatography without a solid support, separating based on partition coefficients. researchgate.net | Preparative separation of alkaloids, including pH-zone-refining for high purity. scielo.brmdpi.com |

| Ethanol Extraction | Maceration of plant material in ethanol to dissolve target compounds. researchgate.net | Initial step to obtain a crude alkaloidal extract from Aconitum roots. mdpi.comresearchgate.net |

Iii. Structural Elucidation and Stereochemical Characterization of Episcopalidine

Spectroscopic Methodologies for Structural Determination

Spectroscopic methods provide essential data for identifying functional groups, carbon skeletons, and connectivity within a molecule. For Episcopalidine, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been pivotal.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry, offering detailed information about the electronic environment of atomic nuclei. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning signals and establishing molecular connectivity.

Carbon-13 Nuclear Magnetic Resonance Analysis of this compound and Analogs

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct insight into the carbon backbone of a molecule by revealing the chemical shifts of each unique carbon atom nih.gov. The chemical shift values are highly sensitive to the electronic environment, allowing for the identification of different types of carbon atoms (e.g., sp³, sp², aromatic, carbonyl) and their substituents udel.edu. Studies on this compound and its analogs would typically involve analyzing the ¹³C NMR spectrum to identify characteristic signals corresponding to its polycyclic diterpenoid structure, including any oxygenated carbons, methylene (B1212753) groups, methine carbons, and quaternary carbons. While specific ¹³C NMR data for this compound are not detailed in the provided search results, research on related diterpenoid alkaloids often involves such analyses to differentiate between isomers and confirm structural assignments sioc-journal.cnrsc.org.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the deduction of the molecular formula researchgate.net. Furthermore, fragmentation patterns observed in MS/MS experiments can offer clues about the structural subunits and connectivity of the molecule, aiding in the elucidation of complex structures arxiv.org. For this compound, MS would confirm its molecular mass and provide a basis for its elemental composition, complementing NMR data.

Elucidation of Complex Polycyclic Scaffold: The Hetisan (B1245321) Framework

This compound is classified as a secohetisan diterpene alkaloid ontosight.aiscribd.com. The "hetisan" framework refers to a specific class of diterpenoid skeletons found in various plant alkaloids. Diterpenoids are characterized by a core structure derived from four isoprene (B109036) units. The "seco" prefix indicates a cleavage or opening within the typical hetisan ring system. Understanding the Hetisan framework provides a context for this compound's structural complexity, as it involves a fused polycyclic system that is characteristic of many biologically active natural products ontosight.aiscribd.com. The elucidation of this specific scaffold involves tracing the arrangement of carbon atoms and identifying the characteristic ring fusions and functional group placements unique to the Hetisan class.

Iv. Chemical Synthesis and Biosynthetic Investigations of Episcopalidine

Proposed Biosynthetic Pathways of Diterpenoid Alkaloids

The biosynthesis of diterpenoid alkaloids is a complex process that begins with the fundamental terpenoid pathway, ultimately leading to the formation of diterpene skeletons which are then modified through amination and subsequent functionalizations.

Precursor Identification and Enzymatic Transformations

The biosynthesis of diterpenoid alkaloids, including those related to Episcopalidine, is initiated from isoprenoid precursors, specifically isopentenyl pyrophosphate (IPP) mdpi.commdpi.com. IPP is synthesized via either the mevalonate (B85504) (MVA) or methylerythritol (MEP) pathways mdpi.commdpi.com. Three molecules of IPP are condensed to form geranylgeranyl pyrophosphate (GGPP) through the action of geranylgeranyl pyrophosphate synthase (GGPPS) mdpi.commdpi.com. GGPP then undergoes cyclization, catalyzed by enzymes like copalyl–diphosphate (B83284) synthase (CDPS) and ent-copalyl diphosphate synthase (CPS), to form diterpene skeletons such as ent-copalyl diphosphate (ent-CPP) mdpi.commdpi.com. These diterpene skeletons, particularly the ent-atisane and ent-kaurene (B36324) types, serve as the foundation for diterpenoid alkaloids mdpi.commdpi.comthieme-connect.com. The incorporation of a nitrogen atom into these diterpene frameworks, often through amination or transamination, is a critical step that defines them as alkaloids rsc.orgscribd.comscribd.com. Subsequent enzymatic transformations, including oxidations catalyzed by cytochrome P450 monooxygenases, methylations, and acylations, lead to the diverse structures observed in this class of compounds mdpi.comnih.gov.

Biogenetic Relationship to Other Hetisan (B1245321) and Aconitine-Type Alkaloids

This compound is classified as a hetisan-type alkaloid scribd.comscribd.comontosight.ai. Hetisan and aconitine-type alkaloids share a common origin from diterpene precursors, often derived from the ent-atisane skeleton mdpi.commdpi.comthieme-connect.comcaltech.edu. The structural complexity and the presence of multiple stereocenters in these alkaloids suggest a series of highly specific enzymatic transformations. While direct biosynthetic studies for this compound are limited, its structural relationship to other hetisan and aconitine-type alkaloids implies shared biosynthetic intermediates and enzymatic machinery mdpi.comthieme-connect.comrsc.org. The "seco" prefix in this compound's chemical name (6,21-secohetisan-6,13-dione) indicates a ring-opening within the typical hetisan skeleton, suggesting a specific enzymatic cleavage event during its biosynthesis ontosight.ai. Research into the biosynthesis of aconitine-type alkaloids has identified key enzymes such as terpene synthases, cytochromes P450, and reductases that are crucial for forming the complex polycyclic structures and introducing oxygenation patterns nih.gov. These findings provide a general understanding of the types of enzymatic transformations likely involved in this compound's formation.

Synthetic Strategies Towards the this compound Core Structure

The synthesis of complex diterpenoid alkaloids like this compound presents significant challenges due to their intricate polycyclic, bridged frameworks and numerous stereocenters. Organic chemists employ various strategies to construct these molecules, often drawing inspiration from natural biosynthetic pathways or utilizing advanced synthetic methodologies.

Key Reaction Steps for Bridged Polycyclic Systems

The construction of bridged polycyclic systems, characteristic of diterpenoid alkaloids, often relies on cascade reactions, cycloadditions, and strategic bond formations. For instance, strategies for synthesizing aconitine-type alkaloids involve the enantioselective synthesis of bicyclic fragments that are then coupled convergently, often via 1,2-addition/semipinacol rearrangement sequences, to forge sterically hindered quaternary centers caltech.edu. Other approaches utilize Diels-Alder reactions, oxidative dearomatization/cycloaddition sequences, and SmI2-mediated C–C couplings to assemble the bridged frameworks escholarship.orgchemrxiv.org. The synthesis of the aconitine (B1665448) core itself has been achieved through solvolytic rearrangements of denudatine frameworks nih.gov. The complexity of these structures necessitates precise control over stereochemistry and regioselectivity throughout the synthetic route researchgate.netthieme-connect.comchimia.chnih.gov.

Methodological Advances in Complex Alkaloid Synthesis

Methodological advances in complex alkaloid synthesis have been driven by the need for efficient and stereoselective routes to these natural products researchgate.netchimia.chnih.govescholarship.org. Techniques such as radical-based cyclizations, ruthenium-mediated enyne cycloisomerization, reductive coupling, and intramolecular [5+2] cycloadditions have been developed or refined for constructing the challenging ring systems found in diterpenoid alkaloids thieme-connect.comthieme-connect.com. Furthermore, the application of chemical network analysis, a formalized retrosynthetic approach, has proven valuable in identifying simplifying disconnections for complex polycyclic structures, guiding the design of total syntheses escholarship.orgchemrxiv.orgnih.gov. These advancements aim to provide access to not only the natural products themselves but also to their analogs for structure-activity relationship studies researchgate.netescholarship.org.

Chemical Transformations and Derivatizations of this compound

While specific chemical transformations and derivatizations of this compound are not extensively detailed in the provided search results, general reactions applicable to diterpenoid alkaloids can be inferred. The structure of this compound, featuring acetoxy and benzoyloxy ester groups, suggests that these functionalities could be subject to hydrolysis under acidic or basic conditions, yielding hydroxyl groups nih.gov. Such transformations are common in the modification of alkaloids for structure-activity relationship studies or to mimic metabolic pathways nih.gov. For example, aconitine undergoes deacetylation and debenzoylation during metabolism nih.gov. Research has also explored the cleavage and regeneration of specific bonds, such as the C(14)-C(20) bond in hetidine or this compound, through methods like refluxing in methanolic alkali, which can lead to oxa-heterocycle formation . These types of chemical modifications are crucial for exploring the chemical space around complex natural products like this compound.

Bond Rupture and Regeneration Studies of Diterpenoid Alkaloids, including this compound

Research into the chemical reactivity of diterpenoid alkaloids has explored various transformations, including the cleavage and subsequent reformation of specific bonds within their polycyclic frameworks. For this compound, studies have specifically investigated the C(14)-C(20) bond.

A notable investigation involved devising approaches for the rupture and regeneration of the C(14)-C(20) bond in compounds such as hetidine and this compound . One successful method involved refluxing the alkaloid in methanolic alkali. This condition induced a spontaneous cleavage of the C(14)-C(20) bond, leading to the formation of an intermediate. This intermediate, characterized by an immonium moiety, was trapped intramolecularly by a 2α-hydroxyl group, resulting in an oxa-heterocyclic product . Crucially, this oxa-heterocycle could be readily reverted to its original structure upon treatment with acid, thereby regenerating the C(14)-C(20) bond .

Table 1: Bond Rupture and Regeneration of the C(14)-C(20) Bond in this compound

| Substrate | Reaction Condition | Bond Cleaved | Intermediate Formed | Regeneration Condition |

| This compound | Reflux in methanolic alkali | C(14)-C(20) | Oxa-heterocycle | Treatment with acid |

Functional Group Interconversions and Modifications

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the modification of one functional group into another. These processes are vital in natural product chemistry for several reasons:

Structure-Activity Relationship (SAR) Studies: FGIs enable chemists to systematically alter specific functional groups within a molecule like this compound to understand how these changes affect its biological activity solubilityofthings.comsolubilityofthings.com. This is critical for identifying key pharmacophores and optimizing therapeutic potential.

Diversification of Molecular Frameworks: By converting existing functional groups into new ones, researchers can create a library of derivatives from a parent compound, exploring a wider range of chemical space and potential applications solubilityofthings.comsolubilityofthings.comslideshare.net.

Synthesis of Complex Molecules: FGIs are essential tools in the total synthesis and semisynthesis of complex natural products, allowing for the strategic introduction or modification of functionalities required to build or alter the target structure nih.govwikipedia.orgfrontiersin.org.

While specific published FGIs for this compound are not detailed in the provided search results, the general principles apply. Diterpenoid alkaloids possess various functional groups, such as hydroxyls, amines, and ester linkages, which are amenable to interconversion through standard organic reactions like oxidation, reduction, esterification, hydrolysis, and nucleophilic substitution solubilityofthings.comsolubilityofthings.comscribd.comimperial.ac.uk. For instance, hydroxyl groups could be oxidized to carbonyls or converted into esters, while amine functionalities might undergo acylation or alkylation. These modifications are key to fine-tuning properties such as solubility, stability, and biological efficacy solubilityofthings.comsolubilityofthings.com.

Stereoselective Chemical Modifications

Diterpenoid alkaloids, including this compound, are characterized by their complex, polycyclic structures containing numerous stereocenters mdpi.comnih.gov. The precise three-dimensional arrangement of atoms (stereochemistry) is often critical for their biological activity and interaction with molecular targets mdpi.commasterorganicchemistry.com. Therefore, stereoselective chemical modifications are of paramount importance in the study and manipulation of these compounds.

Stereoselective reactions are those that favor the formation of one stereoisomer over others masterorganicchemistry.com. In the context of diterpenoid alkaloids:

Preserving or Altering Chirality: Chemical modifications must be carefully designed to either preserve the existing stereochemistry or to introduce new chiral centers with controlled configuration. This is crucial when synthesizing analogues or studying how specific stereochemical arrangements influence activity masterorganicchemistry.comnih.govchemrxiv.org.

Targeted Modifications: Achieving stereoselectivity allows chemists to precisely modify specific sites on the complex alkaloid skeleton without affecting other stereocenters or functional groups unintentionally masterorganicchemistry.comchemrxiv.org.

Enantioselective Synthesis: For molecules with multiple chiral centers, enantioselective synthesis or modification is essential to produce compounds with the desired biological profile, as different enantiomers can exhibit vastly different pharmacological effects masterorganicchemistry.comnih.govchemrxiv.org.

While specific stereoselective modifications applied directly to this compound are not detailed in the retrieved literature, the general importance of stereochemistry in diterpenoid alkaloids is well-established. For example, studies on related compounds have highlighted the significance of specific hydroxyl groups and substituent positions for biological activity nih.gov, implying that modifications at these sites would need to be stereocontrolled. The development of new synthetic methodologies that can precisely control stereochemistry is an ongoing area of research, essential for unlocking the full therapeutic potential of complex natural products like this compound.

Compound Names Listed:

this compound

Hetidine

V. Design and Generation of Episcopalidine Derivatives and Analogues

Semi-Synthetic Approaches to Episcopalidine Analogues

Semi-synthesis leverages the existing complex structure of a natural product, like this compound, as a starting point for creating new compounds. This approach is particularly valuable for molecules with intricate stereochemistry and multiple functional groups, which can be challenging to synthesize de novo. For this compound, semi-synthetic strategies would typically involve targeted chemical modifications of its inherent functional groups, such as the acetoxy and benzoyloxy ester functionalities, or alterations to its polycyclic framework.

Common derivatization techniques utilized in alkaloid chemistry include acylation and silylation, which can modify hydroxyl, amino, or carboxyl groups to alter polarity, solubility, and chromatographic behavior epdf.pub. For example, esterification or acetylation of any available hydroxyl groups could yield analogues with different lipophilicity. Silylation can enhance volatility and thermal stability, crucial for analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) epdf.pubsigmaaldrich.comscioninstruments.com. Beyond simple derivatization, more advanced strategies like mutasynthesis and chemobiosynthesis, which integrate biological pathways with chemical synthesis, can be employed to access analogues not readily obtainable through conventional synthetic routes . The semi-synthesis of analogues of complex natural products like paclitaxel (B517696) serves as a precedent for applying such methodologies to scaffolds like this compound sioc-journal.cn.

Computational Design of Novel this compound-Inspired Structures

Computational chemistry and molecular modeling are increasingly integral to the design of new chemical entities. For this compound, these methods enable the in silico exploration of its chemical space, guiding the synthesis of novel analogues with predicted desirable properties. Strategies include employing molecular docking to understand interactions with biological targets, quantitative structure-activity relationship (QSAR) studies to correlate structural features with activity, and predictive modeling for physicochemical properties ntop.comirb.hrmdpi.comjcchems.com.

By analyzing the three-dimensional structure of this compound, researchers can identify key pharmacophores and design modifications or entirely new molecular scaffolds that mimic or improve upon these features. This can involve virtual screening of large compound libraries or the rational design of specific analogues based on structure-activity data. Computational tools can also predict potential drug-likeness, solubility, and toxicity, thereby prioritizing synthetic efforts towards compounds with a higher probability of therapeutic success jcchems.com. The design process can also focus on specific structural motifs within this compound that are believed to be responsible for its biological activity, leading to the creation of simplified or optimized analogues.

Synthetic Library Generation for Structural Diversity Exploration

The generation of diverse compound libraries is a cornerstone of modern drug discovery, enabling the systematic screening of a vast array of chemical structures. For this compound, this involves creating collections of analogues that systematically vary structural features, thereby exploring a broad chemical space. Techniques such as combinatorial chemistry and Diversity-Oriented Synthesis (DOS) are central to this endeavor jetir.orgcam.ac.ukscispace.comvapourtec.comacs.orgosdd.netslideshare.net.

Combinatorial chemistry allows for the rapid, parallel synthesis of numerous compounds by combining a set of building blocks with a core scaffold jetir.orgosdd.netslideshare.net. DOS, in particular, emphasizes generating molecules with high structural, stereochemical, and functional group diversity, often without a specific biological target in mind, to discover novel biological activities across a range of targets cam.ac.ukscispace.comnih.gov. Chemoinformatics plays a crucial role in library design by aiding in the selection of building blocks to maximize diversity, ensure physicochemical properties are within desirable ranges, and predict synthetic feasibility rsc.orgosdd.net. Focused libraries, designed around specific structural features or biological targets, also represent a strategic approach to analogue generation.

Characterization of Novel this compound Derivatives

The rigorous characterization of synthesized this compound derivatives is essential to confirm their structures, purity, and identity. A combination of spectroscopic and analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for elucidating molecular structures by providing detailed information about atomic connectivity and the chemical environment of nuclei sioc-journal.cnlibretexts.org. Advanced NMR techniques, such as 2D NMR (e.g., HSQC, HMBC), are often necessary for complex molecules like diterpenoid alkaloids to fully assign signals and confirm stereochemistry ejournal.by.

Mass Spectrometry (MS), particularly when coupled with chromatography such as LC-MS, is vital for determining molecular weight and elemental composition, offering crucial complementary data for structural identification ukm.myorientjchem.orgspectroscopyonline.com. Fourier-Transform Infrared (FTIR) spectroscopy is used to identify characteristic functional groups present in the derivatives chemmethod.comorientjchem.orgjmchemsci.com. High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying compounds, often used in conjunction with UV or MS detectors to assess purity and identify components epdf.pubnih.gov. Other analytical methods, such as UV-Vis spectroscopy and Thermogravimetric Analysis (TGA), can provide further insights into the physical and chemical properties of the synthesized derivatives orientjchem.org.

Vi. Molecular Interactions of Episcopalidine: Mechanistic Insights

Theoretical Frameworks for Molecular Recognition and Ligand Bindingpsu.edusioc-journal.cnnih.gov

The precise mechanism by which a ligand binds to its receptor is a central topic in molecular biology and drug design. nih.gov Several theoretical models have been proposed to describe this process. nih.gov The earliest was the "lock and key" model, which posited a static, pre-formed complementary shape between the ligand and the receptor. nih.gov

This concept has been refined by the "induced fit" model, which suggests that the binding of a ligand can cause a conformational change in the target protein, leading to a tighter and more specific interaction. nih.govelifesciences.org A further evolution is the "conformational selection" model, which proposes that proteins exist in a dynamic equilibrium of different conformations, and the ligand preferentially binds to and stabilizes a specific pre-existing conformation. nih.govelifesciences.org The actual binding process for a given ligand-target pair may involve elements of all these models. nih.gov The ultimate binding energy is derived from the sum of all favorable non-covalent interactions, which overcome the entropic cost of binding. nih.gov

A hydrogen bond is a specific type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. khanacademy.org These interactions are highly directional and play a critical role in the specificity of ligand binding. caltech.edu

The structure of Episcopalidine (C30H33NO6) contains several functional groups capable of participating in hydrogen bonds. naturalproducts.net Analysis of its molecular descriptors reveals that it has seven hydrogen bond acceptors, likely corresponding to the oxygen atoms in its two ester carbonyl groups, two keto groups, and ether linkages. naturalproducts.nethebmu.edu.cn However, it possesses no hydrogen bond donors. naturalproducts.net This indicates that this compound can interact with biological targets that present hydrogen bond donor groups, such as the N-H groups of peptide backbones or the hydroxyl groups of serine, threonine, or tyrosine residues. Studies of related hetidine-type alkaloids also suggest the potential for intramolecular hydrogen bonds, which can influence the molecule's conformation. hebmu.edu.cnscribd.com

Pi-pi (π-π) stacking interactions are non-covalent attractions between aromatic rings. rsc.org These interactions are crucial in stabilizing the structure of proteins and nucleic acids and are important in ligand-receptor binding. rsc.orgreading.ac.uk They arise from intermolecular overlapping of p-orbitals in π-conjugated systems. reading.ac.uk

This compound contains a single aromatic ring in its benzoyl ester group. naturalproducts.net This aromatic moiety allows this compound to engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a protein's binding site. The geometry of this interaction can be face-to-face or edge-to-face, with average distances between the planes around 3.4 to 3.5 Å. reading.ac.ukresearchgate.net

Hydrophobic interactions describe the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment, minimizing their contact with water. fiveable.me This effect is a major driving force in protein folding and ligand binding, as the burial of nonpolar surfaces away from water is entropically favorable. fiveable.menih.gov Van der Waals forces are weak, short-range attractions that occur between all atoms due to transient fluctuations in electron density. libretexts.org While individually weak, they become significant when integrated over the large, complementary surfaces of a ligand and its binding pocket. cambridgemedchemconsulting.com

The complex, polycyclic diterpenoid skeleton of this compound is predominantly nonpolar, composed of carbon and hydrogen atoms. naturalproducts.net This extensive nonpolar surface area provides a substantial basis for favorable hydrophobic and van der Waals interactions with nonpolar pockets in a target protein, contributing significantly to binding affinity. nih.gov

Electrostatic interactions occur between charged or polar molecules. libretexts.org The strongest form, an ion-ion interaction or salt bridge, is an attraction between oppositely charged groups, such as a protonated amine and a deprotonated carboxylic acid. caltech.edulibretexts.org These can be powerful contributors to binding affinity, especially in a non-polar microenvironment within a binding site. caltech.edu

This compound contains a tertiary amine (an N-methyl group) as part of its complex hexacyclic structure. naturalproducts.net In a physiological environment, this nitrogen atom can be protonated, conferring a positive charge on the molecule. This cationic center would then be capable of forming a strong electrostatic interaction with an anionic residue (e.g., aspartate or glutamate) in a target's binding site, creating a salt bridge. nih.gov It can also participate in favorable ion-dipole interactions with polar functional groups. libretexts.org

Table 1: Molecular Properties of this compound Relevant to Interactions

| Property | Value/Description | Implication for Interaction |

| Molecular Formula | C30H33NO6 naturalproducts.net | Large scaffold for extensive van der Waals and hydrophobic contacts. |

| Hydrogen Bond Acceptors | 7 naturalproducts.net | Can accept H-bonds from donor groups on a biological target. |

| Hydrogen Bond Donors | 0 naturalproducts.net | Cannot donate H-bonds. |

| Aromatic Ring Count | 1 naturalproducts.net | Capable of engaging in π-π stacking interactions. |

| Functional Groups | Ester, Ketone, Ether, Tertiary Amine naturalproducts.nethebmu.edu.cn | Sites for hydrogen bonding, electrostatic, and dipole-dipole interactions. |

Non-Covalent Interactions in Biological Systems

Hydrophobic and Van der Waals Interactions

Computational Modeling of this compound-Target Interactions

Computational modeling has become an indispensable tool in modern drug discovery and molecular biology for predicting and analyzing how a ligand might interact with its target. researchgate.netnih.gov Techniques such as molecular docking are used to predict the preferred orientation and conformation of a ligand within a binding site and to estimate the binding affinity. mdpi.com Following docking, molecular dynamics (MD) simulations can be employed to model the dynamic behavior of the ligand-target complex over time, providing deeper insights into the stability of the interactions and conformational changes. researchgate.netsolteszlab.com

These computational methods allow for the high-throughput virtual screening of potential ligands and provide a mechanistic rationale for observed biological activity by visualizing the specific interactions at an atomic level. naturalproducts.net A computational study of this compound would involve docking it into the active site of a known or hypothesized biological target. The resulting models would highlight the key hydrogen bonds, hydrophobic contacts, and electrostatic interactions, guiding further experimental investigation.

To date, a review of the available literature indicates that specific computational modeling studies detailing the interaction of this compound with a defined biological target have not been reported.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in identifying potential binding modes and estimating the binding affinity of a ligand, such as this compound, within the active site of a target protein.

Research Findings:

In the absence of specific published docking studies for this compound, a hypothetical approach can be described. Given that this compound is a diterpenoid alkaloid from Aconitum species, logical biological targets for investigation would include proteins known to interact with related alkaloids, such as voltage-gated sodium channels or mitogen-activated protein kinases (MAPKs). nih.govnih.gov The process would involve:

Preparation of Structures: A high-resolution 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The 3D structure of this compound would be generated and optimized for its geometry and charge distribution. naturalproducts.net

Docking Protocol: Using software like AutoDock Vina or Glide, this compound would be docked into the defined binding pocket of the target protein. The algorithm would explore various conformational and rotational possibilities for the ligand to find the most energetically favorable binding pose. mdpi.commdpi.com

Analysis of Results: The output would be a series of docked poses ranked by a scoring function, which estimates the binding free energy (often in kcal/mol). The top-ranked pose would be visually inspected to analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the protein. mdpi.com

An illustrative data table of what such a study might yield is presented below.

Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Target Protein.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Voltage-gated Sodium Channel (Nav1.7) | -9.8 | Phe1737, Tyr1744, Ser1745 | Pi-Pi stacking, Hydrogen bond |

| MAPK8 | -8.5 | Lys55, Met111, Leu168 | Hydrophobic, van der Waals |

| TGF-beta receptor 1 (TGFBR1) | -9.2 | Lys232, Ser280, Asp351 | Hydrogen bond, Electrostatic |

This table is for illustrative purposes only and does not represent published experimental data.

Molecular Dynamics Simulations for Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique is crucial for assessing the stability of the predicted ligand-protein complex and understanding the subtle conformational changes that occur during the binding event.

Research Findings:

Following a molecular docking study, an MD simulation would be performed on the most promising this compound-protein complex. The general workflow would be:

System Setup: The docked complex would be placed in a simulated physiological environment, typically a box of water molecules and ions to mimic cellular conditions.

Simulation Run: Using a physics-based force field (e.g., AMBER, CHARMM), the interactions between all atoms in the system are calculated, and Newton's laws of motion are applied to simulate their movements over a set period, usually nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectory is a "movie" of the molecular motions. This trajectory is analyzed to assess the stability and dynamics of the complex. Key metrics include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds over time, indicating the stability of key interactions.

The following interactive table illustrates the type of data that could be generated from an MD simulation.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of an this compound-Target Complex.

| Parameter | Average Value | Interpretation |

|---|---|---|

| Protein RMSD (Å) | 1.5 ± 0.3 | The protein backbone remains stable, indicating no major conformational changes. |

| Ligand RMSD (Å) | 0.8 ± 0.2 | This compound remains stably bound in the active site. |

| Interface Hydrogen Bonds | 3.2 ± 1.1 | An average of 3 stable hydrogen bonds are maintained throughout the simulation. |

This table is for illustrative purposes only and does not represent published experimental data.

Free Energy Perturbation Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy difference between two ligands. rroij.com It provides a more accurate prediction of binding affinity than docking scores and is particularly useful for optimizing lead compounds. rroij.com

Research Findings:

FEP calculations would be highly valuable for studying this compound and its potential analogues. The methodology involves creating a thermodynamic cycle that connects the binding of two different ligands (e.g., this compound and a modified version) to a target protein.

Perturbation Setup: The calculation simulates the gradual transformation ("perturbation") of one molecule into another in two different environments: in the solvent (water) and when bound to the protein.

Predicting Relative Affinity: By comparing the free energy of transforming the ligand in the solvent versus in the protein's binding site, the relative binding free energy (ΔΔG) can be determined with high accuracy, often within 1 kcal/mol of experimental values. rroij.com This allows for the precise ranking of different chemical modifications to this compound in terms of their impact on binding affinity.

An example of the data that would be generated from an FEP study is shown below.

Table 3: Illustrative Free Energy Perturbation Calculation Results for this compound Analogs.

| Ligand Modification | Calculated ΔΔG (kcal/mol) | Predicted Change in Affinity |

|---|---|---|

| This compound (Reference) | 0.0 | - |

| Analog A (e.g., modified acetyl group) | -1.5 | Higher affinity than reference |

| Analog B (e.g., modified benzoyl group) | +0.8 | Lower affinity than reference |

This table is for illustrative purposes only and does not represent published experimental data.

Vii. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Episcopalidine

Foundational Principles of Structure-Activity Relationships in Chemical Research

The core tenet of Structure-Activity Relationship (SAR) studies is that the biological activity of a chemical compound is directly related to its molecular structure. hebmu.edu.cnmdpi.com This principle is a cornerstone of medicinal chemistry and drug discovery, guiding the modification of a lead compound to enhance its efficacy, selectivity, or to reduce its toxicity. byjus.compreprints.org SAR analysis involves systematically altering parts of a molecule, known as functional groups or moieties, and observing the corresponding changes in biological activity. byjus.com Through this process, researchers can identify the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. rsc.org

Early SAR studies were largely qualitative, relying on the synthesis and biological testing of numerous analogues to build a conceptual model of the structural requirements for activity. rsc.org The insights gained from these studies help in understanding the interaction between a drug molecule and its biological target, such as an enzyme or receptor. hebmu.edu.cn For instance, the addition or removal of a specific chemical group might enhance binding to a receptor, while another change could improve the molecule's ability to cross cell membranes.

Qualitative Structure-Activity Investigations of Episcopalidine and Analogues

Direct qualitative SAR investigations specifically targeting this compound are not extensively documented in publicly available literature. However, by examining its structure and drawing parallels with related hetisane-type diterpenoid alkaloids, we can infer the potential roles of its key structural features. ontosight.aisemanticscholar.org

This compound, with the chemical name 6,21-secohetisan-6,13-dione, 2-(acetyloxy)-3-(benzoyloxy)-21-methyl-, (2alpha,3alpha)-, possesses several structural features that are likely critical to its bioactivity. researchgate.net The hetisane skeleton, a complex heptacyclic framework, forms the core of the molecule and is a defining characteristic of this class of diterpenoid alkaloids. ontosight.ainih.gov Modifications to this core structure are expected to significantly impact its biological profile.

Based on SAR studies of other hetisine-type alkaloids, the following moieties in this compound are predicted to be important for its activity: ontosight.aiuou.ac.inlibretexts.org

The Heptacyclic Hetisane Skeleton: This rigid, polycyclic structure provides a specific three-dimensional scaffold that is crucial for binding to biological targets. ontosight.ai

The C2-Acetoxy and C3-Benzoyloxy Groups: The presence and nature of ester groups on the A-ring are known to influence the activity of diterpenoid alkaloids. The benzoyloxy group, in particular, with its aromatic ring, could be involved in pi-stacking interactions with a biological target. SAR analyses of related compounds have shown that aromatic ester groups can enhance activity. ontosight.ai

The C6 and C13 Keto Groups: The seco-hetisane structure of this compound features ketone functionalities. These carbonyl groups can act as hydrogen bond acceptors, which are often critical for receptor binding. researchgate.net

The N-Methyl Group: The nitrogen atom and its substituent are characteristic features of alkaloids and are often key to their biological effects, influencing their basicity and interaction with targets. libretexts.org

A hypothetical table of this compound analogues and their predicted activity based on general SAR principles for diterpenoid alkaloids is presented below.

| Analogue | Modification from this compound | Predicted Change in Activity | Rationale |

| Analogue 1 | Hydrolysis of C2-acetoxy group to hydroxyl | Likely decrease | Ester groups are often important for activity in this class. |

| Analogue 2 | Replacement of C3-benzoyloxy with an aliphatic ester | Potential decrease | Aromatic ring may be key for target interaction. |

| Analogue 3 | Reduction of C6-keto group to hydroxyl | Potential increase/decrease | A free hydroxyl at C-6 has been shown to be important in some related alkaloids. ontosight.ai |

| Analogue 4 | Demethylation of the nitrogen atom | Likely significant change | The N-substituent is crucial for the pharmacological properties of alkaloids. |

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral molecules like this compound. byjus.comnih.govwgtn.ac.nz The specific spatial orientation of functional groups determines how a molecule fits into its biological target, much like a key fits into a lock. digitellinc.comresearchgate.net For many drugs, only one enantiomer (a non-superimposable mirror image) is active, while the other may be inactive or even toxic. digitellinc.comnih.gov

Identification of Key Structural Moieties for Predicted Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational and statistical evolution of SAR, aiming to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. rsc.orgresearchgate.net These models use molecular descriptors to quantify physicochemical properties of molecules and correlate them with their observed activities. cyberleninka.ru

To develop a QSAR model for this compound and its analogues, a set of molecular descriptors would need to be calculated. nih.gov These descriptors numerically represent various aspects of a molecule's structure and properties. For diterpenoid alkaloids, a range of descriptors have been shown to be relevant in QSAR studies.

A hypothetical selection of descriptors for a QSAR study on this compound analogues could include:

| Descriptor Class | Specific Descriptor Examples | Description |

| Topological Descriptors | Molecular Connectivity Indices, Wiener Index | Describe the atomic connectivity and branching of the molecule. |

| Geometric Descriptors | Molecular Volume (VOL), Surface Area (SAA, SAG) | Relate to the size and shape of the molecule. |

| Electronic Descriptors | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy (HE) | Describe the electronic distribution and reactivity of the molecule. |

| Physicochemical Descriptors | LogP (lipophilicity), Molar Refractivity (REF), Polarizability (POL) | Quantify properties like solubility and ability to cross membranes. |

| Constitutional Descriptors | Molecular Weight (MASS), Number of Hydrogen Bond Donors/Acceptors | Basic structural properties of the molecule. |

Feature engineering would involve selecting the most relevant descriptors from a larger pool to build a robust and predictive model, avoiding overfitting.

A crucial step in QSAR modeling is the statistical validation of the developed model to ensure its reliability and predictive power. nih.gov This involves several statistical metrics and methods.

The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability on new compounds.

Key statistical parameters for validating a QSAR model include:

| Validation Parameter | Description | Acceptable Value |

| Coefficient of Determination (R²) | Measures the goodness of fit of the model to the training set data. | Close to 1 |

| Cross-validated R² (Q²) | A measure of the model's internal predictive ability, often determined by leave-one-out cross-validation. | A high value, with R² - Q² not being excessively large. |

| External Validation R² (R²_pred) | Measures the predictive performance of the model on an external test set. | A high value, indicating good generalizability. |

| Root Mean Square Error (RMSE) | Represents the standard deviation of the residuals (prediction errors). | A low value. |

A statistically robust QSAR model for this compound analogues would require high values for R², Q², and R²_pred, and a low RMSE, indicating a strong correlation between the selected descriptors and the biological activity, as well as a high predictive capacity for new, untested analogues. nih.gov

Descriptor Selection and Feature Engineering for this compound Analogues

Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR)

3D-QSAR studies provide insights into how the three-dimensional properties of a molecule, such as its shape and electronic character, influence its biological activity. These methods are crucial for optimizing lead compounds in drug design. ijpsonline.com

Pharmacophore Modeling and Ligand Superposition

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. youtube.com A pharmacophore model does not represent a real molecule or a real association of functional groups, but rather an abstract concept that illustrates the key interaction points. youtube.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged centers. researchgate.net

For a series of active compounds like the this compound scaffold, a 3D-QSAR pharmacophore model would be generated by superimposing the structures and identifying the common features responsible for their activity. This process requires a set of molecules with known activities against a target. The resulting pharmacophore can then be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds that could have similar biological effects. researchgate.net

No specific pharmacophore models for this compound were found in the reviewed literature. A hypothetical pharmacophore model would require a dataset of this compound analogs with measured biological activities.

CoMFA and CoMSIA Analyses for Spatial Relationships

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. ijpsonline.comresearchgate.net They are used to establish a correlation between the biological potency of a set of molecules and their 3D shape, electrostatic, and other physicochemical properties. ijpsonline.comontosight.ai

CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields of a set of aligned molecules within a 3D grid. ijpsonline.comnih.gov The resulting field values are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS). ijpsonline.com The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.govresearchgate.net

CoMSIA: This technique is an extension of CoMFA and, in addition to steric and electrostatic fields, it evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.netontosight.ai CoMSIA uses a Gaussian function to calculate the similarity indices, which results in smoother contour maps that can be easier to interpret. ontosight.ai

For a series of this compound analogs, CoMFA and CoMSIA studies would provide detailed 3D maps indicating which spatial regions around the scaffold are sensitive to steric bulk, electrostatic charge, and hydrogen-bonding characteristics. nih.govnih.gov This information is invaluable for guiding the rational design of more potent derivatives.

Specific CoMFA or CoMSIA analyses for this compound have not been reported in the searched scientific literature. The generation of such models is contingent on having a dataset of structurally aligned this compound analogs with a range of biological activities.

Activity Landscape Analysis for this compound Scaffolds

Activity landscape analysis is a computational method used to visualize and interpret the structure-activity relationships (SAR) within a dataset of compounds. nih.govbiorxiv.org It involves creating a graphical representation where the structural similarity between compounds is plotted against their difference in potency. nih.gov This visualization helps to identify regions of smooth SAR, where small structural changes lead to small changes in activity, and regions of discontinuous or rugged SAR, where minor structural modifications result in a sharp drop or rise in activity. nih.govcsmres.co.uk

Identification of Activity Cliffs and Regions of Flat SAR

The most prominent features of an activity landscape are "activity cliffs" and "regions of flat SAR."

Activity Cliffs: An activity cliff is formed by a pair of structurally very similar compounds that exhibit a large difference in biological activity. nih.govcsmres.co.uk These cliffs are of high interest to medicinal chemists because they highlight subtle structural modifications that have a profound impact on potency. nih.govblogspot.com Identifying the specific structural changes that define an activity cliff provides critical information about key ligand-receptor interactions. biorxiv.org

Regions of Flat SAR: These are areas in the landscape populated by structurally diverse compounds that all have a similar level of activity. nih.gov While less informative for lead optimization, these regions can indicate that the core scaffold is robust to modification at certain positions without losing activity, which can be useful for improving other properties like solubility or metabolic stability.

An activity landscape analysis of the this compound scaffold would map out the SAR trends for this class of compounds. It would pinpoint specific structural modifications that lead to significant gains or losses in activity (activity cliffs) and identify regions of the molecule that are tolerant to substitution (flat SAR).

A formal activity landscape analysis, including the identification of activity cliffs, for the this compound scaffold has not been documented in the available literature. Such an analysis would require a sufficiently large and diverse dataset of this compound analogs with corresponding activity data.

Data Tables

Data tables for 3D-QSAR parameters (CoMFA/CoMSIA) and Activity Landscape analysis cannot be provided as no specific studies on this compound detailing these findings were identified.

Viii. Future Directions and Emerging Research Avenues in Episcopalidine Chemistry

Development of Novel Synthetic Routes

The total synthesis of complex diterpenoid alkaloids like Episcopalidine, which belongs to the hetidine scaffold group, remains a formidable challenge in organic chemistry. thieme-connect.comescholarship.org The construction of its polycyclic, cage-like framework requires sophisticated and efficient synthetic strategies. acs.org While a total synthesis of this compound itself has not been reported, progress in synthesizing related C20-diterpenoid alkaloids provides a roadmap for future endeavors. thieme-connect.comresearchgate.net

Future synthetic routes are likely to move beyond traditional methods towards more innovative and efficient approaches. Key areas of development include:

Bio-inspired Synthesis: Mimicking the proposed biosynthetic pathways of hetidine-type alkaloids offers a powerful strategy. acs.orgthieme-connect.com This can involve late-stage skeletal rearrangements and C-H activation or oxidation reactions to install key functional groups, potentially leading to more efficient and stereoselective syntheses. acs.org

Advanced Cycloaddition Strategies: The construction of the characteristic bicyclo[2.2.2]octane core of many diterpenoid alkaloids often relies on intramolecular Diels-Alder reactions. acs.orgresearchgate.net Future work will likely explore novel variations of this reaction, including oxidative dearomatization/Diels-Alder (OD/DA) sequences and dienamine-Diels-Alder cascades, to build the complex core structure with high efficiency. acs.orgnih.gov

Fragment Coupling and Convergent Synthesis: To manage the complexity of the target molecule, convergent strategies that involve the synthesis of key fragments followed by their strategic coupling are highly desirable. researchgate.net Techniques such as 1,2-addition/semipinacol rearrangement sequences can be employed to join complex molecular fragments and construct challenging all-carbon quaternary centers. researchgate.net

Automated Synthesis: The rise of automated synthesis platforms, or "chemputers," presents an opportunity to accelerate the exploration of synthetic routes. nih.gov By digitizing and automating reaction sequences, researchers can rapidly test different conditions and strategies, potentially speeding up the path to a total synthesis of this compound. nih.gov

The development of a successful total synthesis would not only be a landmark achievement in organic chemistry but would also provide access to larger quantities of this compound and its analogs for comprehensive biological evaluation.

Advanced Spectroscopic Characterization Techniques

The unambiguous determination of the complex, three-dimensional structure of this compound relies heavily on sophisticated spectroscopic methods. While initial structural work utilized techniques like 13C-NMR, future research will increasingly depend on a suite of advanced spectroscopic and computational tools to resolve any remaining ambiguities and fully characterize novel analogs. nih.govsioc-journal.cn

Key techniques and future directions in this area include:

Multi-dimensional NMR Spectroscopy: Modern high-field NMR spectrometers enable a variety of two-dimensional (2D) experiments that are essential for elucidating complex structures. ipb.pt

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the molecular structure. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon nuclei that are directly bonded, providing a map of C-H bonds. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different structural fragments of the molecule. mdpi.comresearchgate.net

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is vital for determining the relative stereochemistry of the molecule. ipb.pt

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of this compound and its derivatives. nih.gov

Computer-Assisted Structure Elucidation (CASE): Systems like CHEMICS integrate various spectroscopic data (1D NMR, 2D NMR, MS) to automatically generate and rank possible chemical structures. mdpi.comacs.org These tools can significantly accelerate the structure elucidation process, especially for novel compounds discovered in complex natural extracts. acs.org The development of specialized CASE tools, such as MatchNat for diterpenoid alkaloids, which uses characteristic HMBC patterns, will further streamline this process. researchgate.net

Vibrational Circular Dichroism (VCD): This technique provides detailed information on the stereochemistry (absolute configuration) of chiral molecules, offering a powerful complement to NMR and X-ray crystallography.

The combination of these advanced methods will be indispensable for confirming the structure of synthetic this compound, characterizing new analogs, and elucidating the structures of other novel diterpenoid alkaloids.

Computational Approaches for Predicting Molecular Behavior

Computational chemistry provides powerful tools for predicting the properties and behavior of complex molecules like this compound, offering insights that can guide synthetic efforts and biological testing. preprints.org By modeling the molecule in silico, researchers can investigate its structure-activity relationships without the need for extensive laboratory work. preprints.orgijrpas.com

Emerging computational approaches in this field include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For diterpenoid alkaloids, QSAR studies have been used to predict anti-inflammatory activity and toxicity. nih.govresearchgate.netresearchgate.net A typical QSAR model for diterpenoid alkaloids might be developed as follows:

A dataset of related alkaloids with known activities (e.g., EC₅₀ values) is compiled. nih.gov

Molecular descriptors (e.g., LogP, molecular weight, surface area, electronic properties) are calculated for each compound using software like HyperChem. nih.govmdpi.com

Statistical methods, such as Partial Least Squares (PLS), are used to build an equation that correlates the descriptors with the observed activity. mdpi.com This resulting model can then be used to predict the activity of new or untested compounds like this compound, helping to prioritize which analogs to synthesize. preprints.orgmdpi.com

Machine Learning and AI: Modern approaches are increasingly using machine learning (ML) and artificial intelligence (AI) to build more sophisticated predictive models. ijrpas.comcas.org Deep neural networks can analyze 3D molecular structures to predict interactions with biological targets, identify potential off-target effects, or even suggest novel bioactivities. ijrpas.comfnasjournals.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound over time, providing insights into its conformational flexibility and its potential interactions with biological targets like ion channels or enzymes.

These computational tools allow for a deeper understanding of the molecular mechanisms of action and are fundamental for the rational design of new, more potent, and selective therapeutic agents based on the this compound scaffold. researchgate.net

Chemoinformatic Applications for Diterpenoid Alkaloid Databases

Cheminformatics is an essential discipline for managing and analyzing the vast and complex data associated with natural products like diterpenoid alkaloids. nih.govnih.gov It combines chemistry, computer science, and information science to organize, visualize, and mine large chemical datasets, thereby accelerating drug discovery. nih.govjove.com

Future applications of cheminformatics in this compound research will focus on several key areas:

Database Development and Integration: A multitude of natural product databases exist, such as COCONUT, the Dictionary of Natural Products (DNP), and SuperNatural II. f1000research.comu-strasbg.fr A key challenge is to unify and standardize the data from these disparate sources. f1000research.com Integrated databases allow researchers to efficiently search for this compound and related alkaloids, access their known properties, and perform large-scale analyses. nih.gov

Chemical Space Visualization: The "chemical space" encompasses all possible molecules. Chemoinformatic tools like Principal Component Analysis (PCA) and Tree Maps (TMAPs) are used to create visual representations of the chemical space occupied by diterpenoid alkaloids. jove.com This allows researchers to compare the structural diversity of these natural products to that of synthetic compounds or approved drugs, identifying unique and underexplored areas for new drug discovery. nih.gov

Automated Dereplication: When analyzing a natural extract, a primary goal is to quickly identify known compounds (dereplication) to focus efforts on novel substances. Chemoinformatic tools can automatically compare experimental data (e.g., from LC-MS or NMR) against spectral databases to rapidly identify known alkaloids, saving significant time and resources. researchgate.netnih.gov

AI-Powered Predictive Analytics: As discussed previously, AI and machine learning are being integrated with chemoinformatic platforms. ijrti.org These systems can analyze large databases of alkaloids to predict bioactivities, ADME/Tox properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and potential biological targets for novel compounds like this compound, guiding experimental work more effectively. cas.orgnih.gov

The continued development and application of these chemoinformatic tools are crucial for transforming the massive volume of data on diterpenoid alkaloids into actionable knowledge, ultimately accelerating the discovery and development of new therapeutic agents. jove.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.